molecular formula C8H7ClN2 B15233346 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine

5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15233346
M. Wt: 166.61 g/mol
InChI Key: JFFYVBLKJFBLSX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolopyridine core substituted with a chloromethyl (-CH2Cl) group at the 5-position. This structure combines the aromaticity of the pyrrolo[2,3-b]pyridine scaffold with the reactivity of the chloromethyl moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. The chloromethyl group serves as a critical handle for further functionalization, enabling the introduction of diverse substituents via nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7ClN2/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,4H2,(H,10,11)

InChI Key

JFFYVBLKJFBLSX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C=C21)CCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Electrophilic Activation : Formaldehyde reacts with HCl to form chloromethyl carbocation (CH₂Cl⁺), which acts as the electrophile.
  • Regioselective Attack : The electron-rich 5-position of pyrrolo[2,3-b]pyridine undergoes electrophilic substitution due to the directing effects of the fused pyrrole and pyridine rings.
  • Acid Catalysis : ZnCl₂ enhances electrophilicity by coordinating with formaldehyde and stabilizing reactive intermediates.

Typical Conditions :

  • Molar Ratios : Pyrrolo[2,3-b]pyridine : HCHO : HCl ≈ 1 : 2 : 5
  • Temperature : 40–60°C
  • Solvent : Glacial acetic acid or dichloroethane
  • Reaction Time : 6–12 hours

Yield Optimization :

  • Increasing HCl concentration improves chloromethylation efficiency but risks over-chlorination.
  • Substoichiometric ZnCl₂ (0.1–0.3 equiv) minimizes side reactions like polymerization.

Hydroxymethylation Followed by Chlorination

An alternative two-step strategy involves introducing a hydroxymethyl group at the 5-position, followed by chlorination. This method offers better control over regioselectivity and reduces polyhalogenation byproducts.

Hydroxymethylation

Pyrrolo[2,3-b]pyridine reacts with paraformaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to yield 5-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine.

Key Parameters :

  • Temperature : 80–100°C
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity.

Chlorination of Hydroxymethyl Intermediate

The hydroxymethyl derivative is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine.

Reaction Conditions :

  • Solvent : Dichloromethane or toluene
  • Temperature : 0–25°C (to minimize decomposition)
  • Stoichiometry : 1.5–2.0 equiv SOCl₂ per hydroxymethyl group

Advantages :

  • Higher purity (>95% by HPLC) compared to one-pot methods.
  • Scalable to multigram quantities with minimal side products.

Direct Alkylation Using Chloromethylating Agents

Direct alkylation employs chloromethyl ethers or chloromethyl halides to functionalize the pyrrolo[2,3-b]pyridine core. This method is less common due to challenges in controlling regioselectivity but offers faster reaction times.

Friedel-Crafts Alkylation

Chloromethyl methyl ether (MOMCl) or chloromethyl ethyl ether reacts with pyrrolo[2,3-b]pyridine in the presence of AlCl₃ or FeCl₃.

Limitations :

  • Competing C-3 and C-5 alkylation requires careful optimization.
  • Toxicity of chloromethyl ethers necessitates stringent safety protocols.

Yield Data :

Catalyst Temperature (°C) Yield (%)
AlCl₃ 0 42
FeCl₃ 25 38

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency, safety, and minimal waste generation. Continuous flow reactors have been explored to address exothermicity and improve heat dissipation during chloromethylation.

Process Intensification Strategies :

  • Microreactors : Enhance mass transfer and reduce reaction time by 50%.
  • Inline Analytics : Real-time HPLC monitoring ensures consistent product quality.

Environmental Impact :

  • Closed-loop HCl recycling systems mitigate corrosive waste.
  • Biodegradable solvents (e.g., cyclopentyl methyl ether) replace dichloroethane.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Blanc Reaction 65–75 90–95 High 12–18
Hydroxymethylation/Cl 70–80 95–99 Moderate 20–25
Friedel-Crafts Alkylation 40–50 85–90 Low 30–35

Critical Insights :

  • The Blanc reaction remains the most cost-effective for bulk production despite moderate purity.
  • Hydroxymethylation/chlorination is preferred for pharmaceutical applications requiring high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted pyrrolo[2,3-b]pyridines depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Methyl derivatives of the original compound.

Scientific Research Applications

5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with a variety of applications in scientific research, including use as a building block for synthesizing complex organic molecules, and in studies of its anticancer and antimicrobial properties. The compound features a pyrrole and pyridine moiety, with a chloromethyl group enhancing its reactivity and biological activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation or inhibition of their activity and influencing various cellular pathways.

Scientific Research Applications

5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is used in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block for synthesizing more complex organic molecules.
  • Its unique structure allows for diverse reactivity patterns in organic synthesis.

Biology

  • It is investigated as a potential enzyme inhibitor and receptor ligand.
  • Studies indicate it may play a role in modulating biological pathways through interactions with proteins.

Medicine

  • It is explored for anticancer properties, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). Derivatives of this compound have demonstrated promising results against breast cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
  • Potential antimicrobial applications are also under investigation, with ongoing studies aimed at elucidating its full therapeutic potential.

Industry

  • It is used in the development of novel materials and chemical processes due to its electrophilic nature that enhances reactivity towards nucleophiles.

Biological Activities

Research indicates that 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride exhibits notable biological activities, including anticancer activity, antimicrobial properties, and enzyme inhibition.

  • Anticancer Activity The compound has been investigated for its potential as an anticancer agent and can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. In vitro assays demonstrated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cell lines.
  • Antimicrobial Properties Research suggests that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment. Compounds similar to 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine have demonstrated effective inhibition against Mycobacterium tuberculosis, with some derivatives achieving MIC values below 0.15 µM.
  • Enzyme Inhibition It has been studied as an enzyme inhibitor, particularly against phosphodiesterase (PDE) enzymes. Inhibitors of PDE4B have shown promise in treating inflammatory diseases and CNS disorders.

Synthetic Routes

The synthesis of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves chloromethylation of 1H-pyrrolo[2,3-b]pyridine. This can be achieved using chloromethyl methyl ether in the presence of Lewis acid catalysts like zinc chloride under anhydrous conditions to prevent hydrolysis. Industrially, continuous flow reactors may be utilized for large-scale production to ensure high yields and purity.

MethodReagentsConditions
ChloromethylationMOMCl, ZnCl2Anhydrous environment
Continuous flow synthesisChloromethylation reactionsControlled temperature/pressure

Case Studies

FGFR Inhibition
A study focused on synthesizing derivatives of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride demonstrated its potential as an FGFR inhibitor. Compound 4h exhibited IC50 values of 7 nM against FGFR1 and showed significant inhibition of breast cancer cell migration and invasion in vitro.

Antimicrobial Activity
Research exploring the antimicrobial properties indicated that derivatives of this compound could effectively inhibit bacterial growth. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis through covalent bonding with key enzymes involved in this process.

Anticancer Efficacy
A study evaluated the cytotoxic effects of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while being less harmful to healthy cardiac cells.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives depends on the specific biological target. Generally, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Data Table: Key Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituent(s) Key Applications/Synthesis Methods Reference
5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine Chloromethyl at position 5 Intermediate for further functionalization Target Compound
5-Chloro-1H-pyrrolo[2,3-b]pyridine Cl at position 5 Kumada cross-coupling (Fe catalyst)
5-Bromo-1H-pyrrolo[2,3-b]pyridine Br at position 5 Suzuki coupling, bromination
5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine CF3 at position 5 FGFR inhibitors (pexidartinib derivative)
5-Phenyl-1H-pyrrolo[2,3-b]pyridine Phenyl at position 5 SAR studies for kinase inhibition
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Cyclohexyl at position 5 Kumada coupling product

Biological Activity

5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with related compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine is C₈H₈ClN₂, with a molecular weight of approximately 171.61 g/mol. The compound features a pyrrole and pyridine moiety, with a chloromethyl group that enhances its electrophilicity, making it reactive towards nucleophiles. This unique structure contributes to its biological activity.

The primary mechanism of action for 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in significant biological effects such as:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
  • Antineoplastic Activity : It has shown potential as a selective inhibitor of the B-Raf kinase (B-Raf(V600E)), which is important in the treatment of melanoma .
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, although further research is necessary to elucidate this aspect fully.

Biological Activity Overview

The biological activity of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine can be summarized as follows:

Activity Type Description
Enzyme Inhibition Potent FGFR inhibitors; selective B-Raf kinase inhibitor
Anticancer Potential Investigated for therapeutic applications in cancer treatment
Antimicrobial Effects Early indications of antimicrobial properties; further studies required
Receptor Modulation Interaction with various receptors influencing cellular pathways

1. FGFR Inhibition

A study evaluated the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine. The results indicated that these compounds exhibited significant inhibitory activity against FGFRs, which play a critical role in tumor proliferation and survival .

2. B-Raf Kinase Inhibition

Research highlighted that 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine acts as a potent inhibitor of the B-Raf(V600E) mutation. This mutation is commonly found in melanoma and other cancers, making this compound a promising candidate for targeted cancer therapies .

3. Antimicrobial Studies

Although still under investigation, initial findings suggest that the compound may exhibit antimicrobial properties. Further studies are needed to confirm these effects and determine the specific mechanisms involved.

Comparative Analysis with Similar Compounds

The biological activity of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other related compounds to understand its unique properties better:

Compound Name Structure Type Unique Features
5-Methyl-1H-pyrrolo[2,3-b]pyridine HeterocyclicLacks chloromethyl group; lower reactivity
5-Bromomethyl-1H-pyrrolo[2,3-b]pyridine Halogenated derivativeExhibits different reactivity patterns due to bromine
5-Iodomethyl-1H-pyrrolo[2,3-b]pyridine Halogenated derivativePotentially more reactive than chlorinated analogs

Q & A

Q. What are the common synthetic routes for 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, and how are key intermediates optimized for yield and purity?

The synthesis typically involves halogenation, coupling reactions, and functional group transformations. For example:

  • Halogenation : Bromination or iodination at the 3-position using reagents like N-iodosuccinimide (NIS) in acetone ( ).
  • Alkylation : Introduction of the chloromethyl group via NaH-mediated alkylation with methyl iodide (MeI) in THF at 0°C to room temperature ().
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst (). Optimization includes adjusting reaction temperatures, solvent systems (e.g., dioxane/water mixtures), and purification via silica gel chromatography to achieve yields of 36–75% and purity ≥95% ( ).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives?

  • ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent placement. For example, aromatic protons in pyrrolo[2,3-b]pyridine derivatives show distinct splitting patterns (δ 8.39 ppm for HetH in ).
  • HPLC : Used to verify purity (≥95%) with reverse-phase columns (e.g., Symmetry® C18) and UV detection at 214 nm ().
  • Mass Spectrometry (ESI-MS) : Validates molecular weight, as seen in studies reporting [M+H]⁺ peaks for derivatives ().

Q. What in vitro assays are typically used to evaluate the biological activity of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives?

  • Kinase Inhibition Assays : FGFR1 binding studies using fluorescence polarization or enzymatic activity assays ().
  • Anticancer Activity : Cell proliferation assays (e.g., MTT) against cancer cell lines (e.g., diffuse malignant peritoneal mesothelioma) with IC₅₀ values reported ( ).
  • Apoptosis Induction : Caspase-3/7 activation assays and survivin protein expression analysis via Western blot ( ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational design of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives with enhanced kinase inhibitory activity?

  • 5-Position Modifications : Introducing hydrogen bond acceptors (e.g., trifluoromethyl or methoxyphenyl groups) improves interactions with residues like G485 in FGFR1 ().
  • 3-Position Optimization : Alkynyl or cyano substituents enhance hydrophobic interactions in kinase pockets ().
  • Core Rigidity : Methylation at the 1-position (e.g., 1-methyl derivatives) stabilizes the binding conformation, as shown in FGFR1 crystallography (). Example SAR Table:
DerivativeSubstituents (Position)FGFR1 IC₅₀ (nM)Reference
5-Trifluoromethyl5-CF₃12
5-Methoxyphenyl5-Ph-OCH₃28
3-Cyano3-CN45

Q. What strategies are employed to resolve contradictory biological activity data across different studies involving pyrrolo[2,3-b]pyridine derivatives?

  • Assay Standardization : Use identical cell lines (e.g., NCI-H1975 for lung cancer) and compound concentrations (1–10 µM) to minimize variability ( ).
  • Orthogonal Validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement ().
  • Purity Reassessment : Re-analyze compounds via HPLC and ¹H NMR if discrepancies arise, as impurities >2% can skew results ().

Q. What computational and experimental methods are combined to elucidate the binding modes of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives with target proteins?

  • Molecular Docking : Predict interactions with FGFR1 using software like AutoDock Vina, focusing on hinge-region hydrogen bonds ().
  • X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID 4RWJ) to validate binding poses ().
  • Mutagenesis Studies : Test binding affinity changes in FGFR1 mutants (e.g., D641A) to identify critical residues ().

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